Dersimelagon Phosphate

Descripción

Propiedades

Número CAS |

2490660-87-0 |

|---|---|

Fórmula molecular |

C36H48F4N3O9P |

Peso molecular |

773.7 g/mol |

Nombre IUPAC |

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid;phosphoric acid |

InChI |

InChI=1S/C36H45F4N3O5.H3O4P/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23;1-5(2,3)4/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45);(H3,1,2,3,4)/t25-,30+,31+,35+;/m1./s1 |

Clave InChI |

PICGAOGKGDTMCU-ZPNFXMDPSA-N |

SMILES isomérico |

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O |

SMILES canónico |

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O |

Origen del producto |

United States |

Foundational & Exploratory

Dersimelagon Phosphate: A Deep Dive into its Mechanism of Action in Melanocytes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] It is under investigation as a photoprotective agent for genetic disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3][4] The core of its therapeutic potential lies in its ability to stimulate melanogenesis within melanocytes, the pigment-producing cells of the skin. This guide provides a detailed technical overview of the mechanism of action of dersimelagon phosphate in melanocytes, complete with quantitative data, experimental methodologies, and visual representations of the key signaling pathways and workflows.

Core Mechanism: Selective MC1R Agonism

Dersimelagon acts as a selective agonist for the MC1R, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.[5] The activation of MC1R is the critical initiating step in the signaling cascade that leads to the synthesis of eumelanin (B1172464), the dark, photoprotective pigment.[6][7]

Binding Affinity and Selectivity

Competitive radioligand binding assays have demonstrated dersimelagon's high affinity and selectivity for the human MC1R over other melanocortin receptor subtypes.[7]

| Receptor | Binding Affinity (Ki) in nM |

| MC1R | 2.26 |

| MC3R | 1420 |

| MC4R | 32.9 |

| MC5R | 486 |

| Table 1: Binding Affinity of Dersimelagon for Human Melanocortin Receptors. Data derived from competitive binding assays using [¹²⁵I] NDP-αMSH.[7] |

Functional Agonist Activity

The agonistic activity of dersimelagon at the MC1R has been quantified by measuring its ability to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the MC1R signaling pathway. The half-maximal effective concentration (EC50) values highlight its potent activation of MC1R across various species.[8]

| Species | Functional Agonist Activity (EC50) in nM |

| Human | 8.16 |

| Cynomolgus Monkey | 3.91 |

| Mouse | 1.14 |

| Rat | 0.251 |

| Table 2: Functional Agonist Activity of Dersimelagon at MC1R. [8] |

Signaling Pathway in Melanocytes

Upon binding to MC1R, dersimelagon initiates a well-defined signaling cascade within the melanocyte:

-

G-Protein Activation: The binding of dersimelagon to MC1R induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs).

-

cAMP Production: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP).

-

PKA Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).

-

MITF Upregulation: Phosphorylated CREB functions as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression. MITF is considered the master regulator of melanocyte development, survival, and function.

-

Melanogenic Gene Expression: MITF, in turn, activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).

-

Eumelanin Synthesis: The increased expression of these enzymes drives the synthesis of eumelanin, which is then packaged into melanosomes and transported to surrounding keratinocytes, resulting in skin pigmentation.[6][7]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of dersimelagon for melanocortin receptors.

Methodology:

-

Cell Culture: Cells expressing the specific human melanocortin receptor subtype (e.g., HEK293 cells transfected with hMC1R) are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I] NDP-αMSH) is incubated with the cell membranes in the presence of varying concentrations of unlabeled dersimelagon.

-

Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of dersimelagon that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

This assay quantifies the functional agonistic activity of dersimelagon by measuring the intracellular accumulation of cAMP.

Methodology:

-

Cell Seeding: Cells expressing the target MC1R are seeded into a multi-well plate.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treatment: Cells are then treated with varying concentrations of dersimelagon or a control substance.

-

Incubation: The plate is incubated for a specific period to allow for cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF). The HTRF signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: A standard curve is used to quantify the cAMP concentration, and the EC50 value for dersimelagon is calculated.

In Vitro Melanin (B1238610) Production Assay

This assay assesses the ability of dersimelagon to induce the synthesis and secretion of melanin in a melanocytic cell line.

Methodology:

-

Cell Seeding: A murine melanoma cell line, B16F1, is commonly used and seeded into a multi-well plate.[7]

-

Treatment: The cells are treated with various concentrations of dersimelagon or a vehicle control.[7]

-

Incubation: The plates are incubated for a period of 3 days to allow for melanin synthesis and secretion into the culture medium.[7]

-

Sample Collection: The cell culture supernatant is collected.

-

Spectrophotometry: The absorbance of the supernatant is measured at a wavelength of 405 nm. The absorbance is directly proportional to the amount of melanin present.[7]

-

Quantification and Analysis: A standard curve generated with synthetic eumelanin is used to determine the concentration of melanin in the samples. The EC50 for melanin production is then calculated.

Conclusion

This compound is a potent and selective MC1R agonist that effectively stimulates the production of eumelanin in melanocytes. Its well-characterized mechanism of action, involving the activation of the MC1R and the subsequent cAMP-PKA-CREB-MITF signaling cascade, provides a strong rationale for its development as a therapeutic agent for photosensitive disorders. The quantitative data on its binding affinity and functional activity, along with established experimental protocols, offer a solid foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. porphyrianews.com [porphyrianews.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. benchchem.com [benchchem.com]

- 5. Dersimelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Dersimelagon Phosphate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an investigational, orally bioavailable, small molecule agonist of the melanocortin-1 receptor (MC1R).[1][2][3][4] It is currently under development for the treatment of photodermatoses, including erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), and has shown potential in preclinical models of systemic sclerosis.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of Dersimelagon Phosphate. Detailed methodologies for key experimental assays are also presented, along with visual representations of its chemical structure and signaling pathway to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Properties

This compound is a non-peptidic molecule with a complex chemical structure.[2][3] The phosphate salt form enhances its pharmaceutical properties.

Chemical Structure

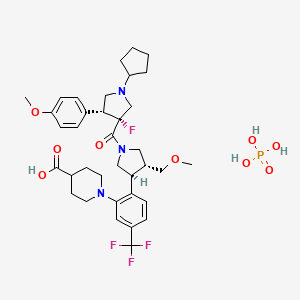

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of Dersimelagon and its phosphate salt is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C36H48F4N3O9P | [6] |

| Molecular Weight | 773.76 g/mol | [6] |

| CAS Number | 2490660-87-0 | [6] |

| Synonyms | MT-7117 phosphate, MT 7117 phosphate, MT7117 phosphate | [6] |

| IUPAC Name | 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid compound with phosphoric acid (1:1) | [6] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL) | [7] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry and dark place. | [8][9] |

| Appearance | Solid | [7] |

Biological Properties and Mechanism of Action

Dersimelagon is a potent and selective agonist of the melanocortin-1 receptor (MC1R), a G-protein coupled receptor primarily expressed on melanocytes.[1][2][10] Its activation of MC1R initiates a signaling cascade that leads to the production of eumelanin (B1172464), the dark, photoprotective pigment in the skin.[10]

Binding Affinity and Selectivity

Competitive radioligand binding assays have demonstrated Dersimelagon's high affinity and selectivity for human MC1R over other melanocortin receptor subtypes.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| MC1R | 2.26 | [1][10] |

| MC3R | 1420 | [1][10] |

| MC4R | 32.9 | [1][10] |

| MC5R | 486 | [1][10] |

Functional Agonist Activity

The functional agonist activity of Dersimelagon has been quantified by its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing MC1R.

| Species | Functional Agonist Activity (EC50, nM) | Reference |

| Human | 8.16 | [1][10][11] |

| Cynomolgus Monkey | 3.91 | [1][10][11] |

| Mouse | 1.14 | [1][10][11] |

| Rat | 0.251 | [11] |

Signaling Pathway

The binding of Dersimelagon to MC1R triggers a well-defined intracellular signaling cascade. This process is initiated by the activation of the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP.[12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[12] Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte function.[10][12] MITF promotes the transcription of genes encoding melanogenic enzymes, such as tyrosinase, leading to increased eumelanin synthesis.[10][12]

Caption: Dersimelagon-induced MC1R signaling cascade in melanocytes.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the properties of this compound.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of Dersimelagon for melanocortin receptors.

References

- 1. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of cAMP/PKA/CREB signaling cascade in the bonnet monkey corpus luteum: expressions of inhibin-alpha and StAR during different functional status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. medkoo.com [medkoo.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Dersimelagon Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (B607062) Phosphate (formerly MT-7117) is a first-in-class, orally bioavailable, small molecule, selective melanocortin 1 receptor (MC1R) agonist. Developed by Mitsubishi Tanabe Pharma, it is under investigation for the treatment of rare genetic photosensitive disorders, primarily erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). Dersimelagon stimulates the production of eumelanin, the dark, photoprotective pigment in the skin, thereby aiming to increase pain-free light exposure for patients with these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical and clinical development of Dersimelagon Phosphate.

Introduction

Erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) are rare genetic disorders characterized by the accumulation of protoporphyrin IX in erythrocytes, plasma, and tissues.[1] This accumulation leads to severe phototoxicity, where exposure to sunlight causes excruciating pain, swelling, and burning sensations in the skin.[2] Current management strategies are primarily focused on sun avoidance, which significantly impacts the quality of life for patients.

This compound emerges as a promising therapeutic agent that addresses the underlying mechanism of photosensitivity by enhancing the body's natural photoprotective defenses. As a selective MC1R agonist, it mimics the action of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) to promote the synthesis of eumelanin.[2][3]

Discovery and Rationale

The discovery of Dersimelagon was rooted in the exploration of non-peptidic small molecules capable of activating the MC1R.[4] The therapeutic rationale is based on the well-established role of MC1R in regulating skin pigmentation. Activation of MC1R initiates a signaling cascade that shifts melanin (B1238610) production from the red/yellow pheomelanin to the brown/black, more photoprotective eumelanin.[5]

Chemical Structure and Properties

-

Chemical Name: 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid phosphate

-

Molecular Formula: C₃₆H₄₈F₄N₃O₉P

-

Molecular Weight: 773.76 g/mol

-

CAS Number: 2490660-87-0 (phosphate salt)

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, as is common for proprietary investigational compounds. However, the synthesis of its core heterocyclic structures, namely substituted pyrrolidine (B122466) and piperidine-4-carboxylic acid, involves well-established organic chemistry principles. The discovery of Dersimelagon was reported to have originated from the structural exploration of a previously reported compound.[4]

General Synthetic Workflow:

The synthesis of a complex molecule like Dersimelagon would likely involve a multi-step process, including the stereoselective synthesis of the substituted pyrrolidine and piperidine (B6355638) building blocks, followed by their coupling and subsequent functional group manipulations.

Caption: General synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

Dersimelagon is a selective agonist of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) primarily expressed on melanocytes.[2] Upon binding to MC1R, Dersimelagon activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of key enzymes involved in melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT), ultimately leading to an increased production of eumelanin.[5]

Caption: Dersimelagon-mediated MC1R signaling pathway.

Experimental Protocols

MC1R Binding Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to MC1R.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured in appropriate media.[6]

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.[7]

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Dersimelagon).

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the MC1R signaling pathway.

Methodology:

-

Cell Culture: HEK293 cells expressing MC1R are seeded in a multi-well plate.[6]

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (Dersimelagon) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: The cells are incubated for a specified period to allow for cAMP accumulation.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.

Preclinical Pharmacology

In Vitro Studies

Dersimelagon has demonstrated high affinity and selective agonistic activity for MC1R across different species.

Table 1: In Vitro Activity of Dersimelagon

| Parameter | Human MC1R | Cynomolgus Monkey MC1R | Mouse MC1R | Rat MC1R | Human MC4R |

| EC₅₀ (nM) | 8.16 | 3.91 | 1.14 | 0.251 | >1000 |

| Ki (nM) | 2.26 | - | - | - | 32.9 |

Data sourced from MedchemExpress and other publications.[3]

In vitro studies using B16F1 mouse melanoma cells showed that Dersimelagon increased melanin production in a concentration-dependent manner.[3]

In Vivo Studies

In vivo studies in animal models have demonstrated the melanogenic effects of Dersimelagon.

Table 2: In Vivo Effects of Dersimelagon

| Animal Model | Dosing | Observed Effect | Reference |

| Ay/a Mice | ≥0.3 mg/kg/day (oral) | Significant darkening of coat color. | [3] |

| Cynomolgus Monkeys | ≥1 mg/kg/day (oral) | Significant skin pigmentation, which was reversible upon cessation of treatment. | [3] |

Clinical Development

Dersimelagon has undergone Phase 1 and Phase 2 clinical trials, with ongoing Phase 3 studies.

Phase 1 Clinical Trial (NCT02834442)

A first-in-human, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Dersimelagon.[9][10]

Table 3: Summary of Pharmacokinetic Parameters of Dersimelagon in Healthy Volunteers (Multiple Ascending Doses)

| Dose | Tmax (median, hours) | t₁/₂ (mean, hours) |

| 30 mg | 4.0 | 10.56 |

| 90 mg | 5.0 | 14.15 |

| 150 mg | 4.0 | 15.68 |

| 300 mg | 4.0 | 18.97 |

| 450 mg | 4.0 | 17.84 |

Data from the first-in-human study. Tmax and t₁/₂ are reported on Day 14.[11]

Dersimelagon was generally well-tolerated, with the most common treatment-emergent adverse events being lentigo (formation of small, pigmented spots on the skin) and skin hyperpigmentation.[9][10]

Phase 2 Clinical Trial (ENDEAVOR - NCT03520036)

A Phase 2, multicenter, randomized, placebo-controlled study evaluated the efficacy and safety of Dersimelagon in patients with EPP or XLP.[1][9]

Table 4: Efficacy Results from the ENDEAVOR Study (16 weeks of treatment)

| Endpoint | Placebo | Dersimelagon 100 mg QD | Dersimelagon 300 mg QD |

| Change from baseline in time to first prodromal symptom (minutes) | +20.2 | +74.0 (p=0.008 vs placebo) | +82.7 (p=0.003 vs placebo) |

| Reduction in total number of pain events | - | 60% reduction (p=0.027 vs placebo) | 50% reduction (p=0.028 vs placebo) |

Data from the ENDEAVOR Phase 2 trial.[1][12]

The study demonstrated that both 100 mg and 300 mg daily doses of Dersimelagon significantly increased the duration of symptom-free sunlight exposure in patients with EPP or XLP.[1]

Ongoing Clinical Trials

A Phase 3 clinical trial program, including the INSPIRE study (NCT04402489), is currently underway to further evaluate the long-term safety and efficacy of Dersimelagon in a larger patient population, including adolescents.

Experimental Workflow for Clinical Trials:

Caption: General workflow for a randomized controlled trial of Dersimelagon.

Conclusion

This compound represents a significant advancement in the potential treatment of erythropoietic protoporphyrias. Its novel, oral formulation and selective mechanism of action offer a promising approach to improving the quality of life for patients suffering from these debilitating photosensitive disorders. The robust preclinical data and positive results from Phase 1 and 2 clinical trials support its continued development. The ongoing Phase 3 studies will be crucial in further establishing the long-term safety and efficacy profile of this innovative therapy.

References

- 1. Dersimelagon in Erythropoietic Protoporphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Paper: Erythropoietic Protoporphyria: Phase 2 Clinical Trial Results Evaluating the Safety and Effectiveness of Dersimelagon (MT-7117), an Oral MC1R Agonist [ash.confex.com]

Dersimelagon Phosphate: A Technical Overview of Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dersimelagon phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] Currently under investigation for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), Dersimelagon has demonstrated the ability to increase symptom-free light exposure in patients.[1][3] This technical guide provides a comprehensive analysis of the oral bioavailability and pharmacokinetic profile of Dersimelagon, compiling data from key clinical studies and outlining the experimental methodologies employed.

Mechanism of Action and Signaling Pathway

Dersimelagon exerts its therapeutic effect by selectively binding to and activating MC1R, a G-protein coupled receptor located on melanocytes.[2][4] This activation stimulates the production of eumelanin, a dark pigment that plays a crucial role in photoprotection.[4] Beyond its effect on pigmentation, MC1R activation is also associated with anti-inflammatory effects.[5]

Oral Bioavailability and Pharmacokinetic Profile

Dersimelagon is designed for oral administration, offering a convenient dosing option for patients.[6] Studies in healthy volunteers have demonstrated its rapid absorption and a generally consistent pharmacokinetic profile.

Pharmacokinetic Parameters in Healthy Adults

The following tables summarize key pharmacokinetic parameters from a first-in-human, double-blind, placebo-controlled Phase 1 study (NCT02834442) involving single and multiple ascending doses of Dersimelagon.[1]

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Dersimelagon [1]

| Dose Range (mg) | Median Tmax (h) | Systemic Exposure (AUC0-∞ and Cmax) |

| 1 - 600 | 4.0 - 5.0 | Increased in a slightly more than dose-proportional manner |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Dersimelagon (Day 14) [1][7]

| Dose Range (mg) | Median Tmax (h) | Mean t½ (h) | Steady State |

| 30 - 450 | 4.0 - 5.0 | 10.56 - 18.97 | Generally reached by 5 days |

Relative Bioavailability and Effects of Gastric Conditions

A separate Phase 1 study (NCT03688022) assessed the relative oral bioavailability of two tablet formulations (50 mg and 100 mg) and the impact of various gastric conditions on the pharmacokinetics of Dersimelagon in healthy adults.[8][9]

Table 3: Relative Oral Bioavailability and Food Effect [8][9]

| Parameter | Finding |

| Relative Bioavailability (100 mg vs. 50 mg tablets) | 97% |

| Effect of High-Fat Meal on AUC | No significant effect |

| Effect of High-Fat Meal on Cmax | Increased by 22% |

| Effect of Proton-Pump Inhibitor (Esomeprazole) on AUC | Comparable to administration alone |

| Effect of Proton-Pump Inhibitor (Esomeprazole) on Cmax | Slight decrease |

| Effect of Acidic Beverage | Increased Tmax, decreased AUC and Cmax |

Metabolism and Excretion

Dersimelagon is extensively metabolized in the liver, primarily to its glucuronide metabolite.[8][10] The primary route of excretion is through the feces, with over 90% of the administered radioactivity recovered in feces within 5 days post-dose in a mass balance study (NCT03503266).[8] Urinary excretion of radioactivity was negligible.[8]

References

- 1. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]

- 5. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. researchgate.net [researchgate.net]

- 8. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Oral Bioavailability and Effect of Various Gastric Conditions on the Pharmacokinetics of Dersimelagon in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Dersimelagon Phosphate: A Novel Oral MC1R Agonist for Erythropoietic Protoporphyria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an investigational, orally administered, small molecule agonist of the melanocortin-1 receptor (MC1R) in development for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2] EPP and XLP are rare genetic disorders characterized by excruciating photosensitivity due to the accumulation of protoporphyrin IX.[3] Dersimelagon is designed to increase the production of eumelanin (B1172464), a dark pigment in the skin that provides protection against visible light, thereby potentially increasing sunlight tolerance in patients with EPP.[4] This technical guide provides a comprehensive overview of the preclinical data for dersimelagon, including its pharmacodynamics, pharmacokinetics, and in vitro effects, based on publicly available information. While direct preclinical studies in animal models of EPP assessing phototoxicity were not identified in the conducted research, the data presented here support the mechanism of action and provide a scientific foundation for the ongoing clinical development of dersimelagon.

Mechanism of Action: Selective MC1R Agonism and Melanogenesis

Dersimelagon is a selective agonist of the MC1R, a G-protein coupled receptor primarily expressed on melanocytes.[5] Activation of MC1R stimulates the production of eumelanin, a brown-black pigment that is more effective at absorbing and scattering light than the yellow-red pheomelanin.[6] This increase in eumelanin is hypothesized to provide photoprotection in patients with EPP.

Signaling Pathway

The binding of dersimelagon to MC1R initiates a downstream signaling cascade that ultimately leads to increased eumelanin synthesis. A simplified representation of this pathway is provided below.

References

- 1. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tanabe-pharma.com [tanabe-pharma.com]

- 3. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]

- 4. io.nihr.ac.uk [io.nihr.ac.uk]

- 5. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Dersimelagon Phosphate: Preclinical Evidence in Systemic Sclerosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system dysregulation. The unmet medical need for effective therapies has driven research into novel therapeutic targets. One such target is the melanocortin 1 receptor (MC1R), known for its anti-inflammatory and anti-fibrotic properties.[1][2][3] Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117), a novel, orally bioavailable, small molecule selective agonist of MC1R, has emerged as a promising therapeutic candidate for SSc.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence for dersimelagon phosphate in systemic sclerosis, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound acts as a selective agonist for the melanocortin 1 receptor (MC1R).[3][4] Activation of MC1R is known to exert broad anti-inflammatory and anti-fibrotic effects.[1][2][3] The therapeutic potential of MC1R agonism in SSc is supported by evidence that the endogenous MC1R ligand, α-melanocyte-stimulating hormone (α-MSH), can suppress skin fibrosis in animal models, while deficient MC1R signaling exacerbates it.[1] this compound's therapeutic effects in preclinical SSc models are attributed to its ability to modulate inflammation, vascular dysfunction, and fibrosis.[1][5]

In Vivo Preclinical Efficacy

The in vivo efficacy of this compound was evaluated in a bleomycin (B88199) (BLM)-induced murine model of systemic sclerosis, a well-established model that recapitulates key pathological features of the human disease.[1][6] Both prophylactic and therapeutic treatment regimens were assessed.

Prophylactic Treatment

In a prophylactic setting, this compound was administered orally at the same time as the induction of fibrosis with bleomycin.[1]

Data Summary: Prophylactic Efficacy of this compound in BLM-Induced SSc Model

| Parameter | Vehicle (BLM) | Dersimelagon (0.3 mg/kg/day) | Dersimelagon (1 mg/kg/day) | Dersimelagon (3 mg/kg/day) | Statistical Significance (vs. Vehicle) |

| Skin Fibrosis | |||||

| Dermal Thickness (µm) | ~350 | ~250 | ~225 | ~200 | p < 0.01 |

| Hydroxyproline (B1673980) Content (µ g/punch ) | ~120 | ~90 | ~80 | ~75 | p < 0.01 |

| Lung Inflammation & Fibrosis | |||||

| Lung Weight (mg) | ~200 | ~160 | ~150 | ~140 | p < 0.01 |

| Ashcroft Score | ~4.5 | ~2.5 | ~2.0 | ~1.5 | p < 0.01 |

Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]

Therapeutic Treatment

In a therapeutic study design, this compound administration was initiated after the establishment of skin fibrosis by bleomycin.[1]

Data Summary: Therapeutic Efficacy of this compound in BLM-Induced SSc Model

| Parameter | Vehicle (BLM) | Dersimelagon (3 mg/kg/day) | Dersimelagon (10 mg/kg/day) | Statistical Significance (vs. Vehicle) |

| Skin Fibrosis | ||||

| Dermal Thickness (µm) | ~400 | ~300 | ~250 | p < 0.01 |

| Myofibroblast Count (cells/HPF) | ~40 | ~25 | ~15 | p < 0.01 |

Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]

In Vitro Anti-Fibrotic Effects

The direct anti-fibrotic effects of this compound were investigated in vitro using human dermal fibroblasts stimulated with transforming growth factor-β (TGF-β), a key pro-fibrotic cytokine.[1]

Data Summary: In Vitro Efficacy of this compound on Human Dermal Fibroblasts

| Parameter | Control | TGF-β | TGF-β + Dersimelagon (1 µM) | Statistical Significance (vs. TGF-β) |

| α-SMA mRNA Expression (fold change) | 1 | ~4.5 | ~2.0 | p < 0.01 |

| Collagen Type I mRNA Expression (fold change) | 1 | ~3.5 | ~1.5 | p < 0.01 |

Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]

Effects on SSc-Related Biomarkers

Serum protein profiling in the BLM-induced SSc model revealed that this compound treatment suppressed multiple SSc-related biomarkers.[1][5]

Data Summary: Effect of this compound on SSc-Related Serum Biomarkers

| Biomarker | Vehicle (BLM) | Dersimelagon (3 mg/kg/day) | % Inhibition |

| P-selectin | High | Reduced | Not specified |

| Osteoprotegerin | High | Reduced | Not specified |

| Cystatin C | High | Reduced | Not specified |

| Growth and differentiation factor-15 (GDF-15) | High | Reduced | Not specified |

| S100A9 | High | Reduced | Not specified |

Quantitative values for percentage inhibition were not provided in the source material.[1]

Gene Expression Analysis

Microarray-based gene expression analysis in the lungs of BLM-treated mice demonstrated that this compound exerts its anti-inflammatory effects by suppressing the activation of inflammatory cells and inflammation-related signaling pathways.[1] The analysis also highlighted vascular dysfunction as a key pathology targeted by the compound.[1][5]

Experimental Protocols

Bleomycin-Induced Systemic Sclerosis Murine Model

This protocol describes the induction of skin and lung fibrosis in mice using bleomycin, as employed in the preclinical evaluation of this compound.[1]

Materials:

-

Bleomycin hydrochloride

-

Phosphate-buffered saline (PBS)

-

C57BL/6 mice (8-10 weeks old)

-

Insulin syringes with 29G needles

Procedure:

-

Prepare a solution of bleomycin in PBS at a concentration of 1 mg/mL.

-

Anesthetize the mice.

-

Administer daily subcutaneous injections of bleomycin (100 µL) into a defined area of the shaved upper back for 28 consecutive days.

-

For prophylactic studies, begin oral administration of this compound or vehicle daily from day 0.

-

For therapeutic studies, induce fibrosis for 21 days, and then begin daily oral administration of this compound or vehicle from day 21 to day 42.

-

Monitor mice for body weight and signs of distress.

-

At the end of the treatment period, euthanize the mice and collect skin and lung tissues for analysis.

Analyses:

-

Dermal thickness: Measured from hematoxylin (B73222) and eosin (B541160) (H&E) stained skin sections.

-

Collagen content: Assessed by hydroxyproline assay of skin biopsies.

-

Lung fibrosis: Quantified using the Ashcroft scoring system on Masson's trichrome-stained lung sections.

-

Myofibroblast infiltration: Determined by immunohistochemical staining for α-smooth muscle actin (α-SMA).

In Vitro TGF-β-Induced Fibroblast Activation

This protocol details the in vitro assay used to assess the anti-fibrotic activity of this compound on human dermal fibroblasts.[1]

Materials:

-

Normal human dermal fibroblasts (NHDFs)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Recombinant human TGF-β1

-

This compound

-

RNA extraction and quantitative PCR reagents

Procedure:

-

Culture NHDFs in DMEM with 10% FBS until they reach 80-90% confluency.

-

Starve the cells in serum-free DMEM for 24 hours.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 (10 ng/mL) for 24 hours.

-

Lyse the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of fibrotic markers such as α-SMA (ACTA2) and collagen type I (COL1A1).

Immunohistochemistry for MC1R Expression

This protocol outlines the procedure for detecting the expression of MC1R in skin biopsies from SSc patients.[1]

Materials:

-

Formalin-fixed, paraffin-embedded skin biopsy sections

-

Primary antibody against MC1R

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with normal goat serum.

-

Incubate the sections with the primary anti-MC1R antibody overnight at 4°C.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP conjugate.

-

Develop the signal with DAB substrate, resulting in a brown precipitate at the site of antigen expression.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the sections for microscopic examination.

Visualizations

Signaling Pathway of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ard.bmj.com [ard.bmj.com]

- 4. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Therapeutic Potential of Dersimelagon in Systemic Sclerosis: Insights from Preclinical Studies [synapse.patsnap.com]

In Vitro Effects of Dersimelagon on Human Keratinocytes: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the in vitro effects of Dersimelagon (MT-7117) on human keratinocytes. Dersimelagon is an orally bioavailable, selective agonist of the melanocortin-1 receptor (MC1R).[1] While extensive research has been conducted on its effects on melanocytes and in clinical settings for conditions like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), direct in vitro studies on human keratinocytes are not extensively documented in publicly available literature.

However, the expression of MC1R on human keratinocytes suggests that these cells are potential targets for Dersimelagon.[1] This guide summarizes the available data on MC1R activation in keratinocytes by its natural ligand, alpha-melanocyte-stimulating hormone (α-MSH), to infer the potential effects of Dersimelagon. Additionally, in vitro data on other human skin cells are presented to provide a broader context of Dersimelagon's activity.

Expression of MC1R on Human Keratinocytes

Immunohistochemical analyses have confirmed the expression of MC1R in the epidermis, specifically on keratinocytes, in the skin of patients with systemic sclerosis.[1][2] The expression of MC1R on keratinocytes is not restricted to pathological conditions and has been reported in normal human skin as well.[3][4] This expression provides the biological basis for a potential direct effect of MC1R agonists like Dersimelagon on keratinocyte function.

Potential Anti-Inflammatory Effects on Human Keratinocytes

Given that Dersimelagon is a selective MC1R agonist, its effects on human keratinocytes are likely to mirror those of the endogenous MC1R ligand, α-MSH. In vitro studies have established that α-MSH exerts significant anti-inflammatory effects on human keratinocytes.

Activation of MC1R signaling in keratinocytes has been shown to modulate the production of inflammatory mediators. Specifically, α-MSH has been demonstrated to:

-

Inhibit TNF-α Production: In HaCaT cells (a human keratinocyte cell line) stably expressing human MC1R, constitutive receptor activity led to reduced basal and UVB-induced tumor necrosis factor-alpha (TNF-α) production. This inhibitory effect was further enhanced by α-MSH stimulation.[5]

-

Regulate Interleukin-10 (IL-10) Expression: Treatment of normal human keratinocytes with α-MSH has been shown to increase the expression of IL-10 mRNA.[6] IL-10 is an anti-inflammatory cytokine, suggesting a mechanism by which MC1R activation can dampen inflammatory responses.

-

Modulate NF-κB Signaling: The anti-inflammatory effects of α-MSH are partly mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][7] Studies have shown that α-MSH can reduce TNF-α-stimulated NF-κB activity in keratinocytes.[8]

These findings suggest that Dersimelagon, by activating MC1R on keratinocytes, could potentially exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.

In Vitro Data on Other Human Skin Cells

While specific in vitro data for Dersimelagon on human keratinocytes is limited, studies on other human skin cells provide valuable insights into its biological activity.

Human Dermal Fibroblasts

In vitro studies on human dermal fibroblasts have shown that Dersimelagon can inhibit the activation of these cells by suppressing transforming growth factor-beta (TGF-β)-induced alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) mRNA elevation.[1][9] This suggests an anti-fibrotic potential for the compound.

Data Summary Tables

Table 1: In Vitro Effects of α-MSH on Human Keratinocytes

| Cell Type | Treatment | Effect | Key Findings |

| Normal Human Keratinocytes | α-MSH (0.01 or 0.1 µg/ml) | Increased IL-10 mRNA expression | α-MSH stimulates the expression of the anti-inflammatory cytokine IL-10.[6] |

| HaCaT Cells (stably expressing MC1R) | α-MSH | Enhanced inhibition of UVB-induced TNF-α expression | MC1R signaling inhibits the production of the pro-inflammatory cytokine TNF-α.[5] |

| Human Keratinocytes | α-MSH | Reduction of TNF-α-stimulated NF-κB activity | α-MSH can suppress a key pro-inflammatory signaling pathway.[8] |

Table 2: In Vitro Effects of Dersimelagon on Other Human Skin Cells

| Cell Type | Treatment | Effect | Key Findings |

| Human Dermal Fibroblasts | Dersimelagon (MT-7117) | Inhibition of TGF-β-induced ACTA2 mRNA elevation | Dersimelagon demonstrates potential anti-fibrotic activity.[1][9] |

Signaling Pathways and Experimental Workflows

Dersimelagon-MC1R Signaling Cascade

The binding of an agonist like Dersimelagon to MC1R initiates a G-protein-coupled receptor signaling cascade. This pathway is central to the physiological effects observed in target cells.

Caption: Dersimelagon activation of the MC1R signaling pathway.

Experimental Workflow for Investigating In Vitro Effects on Keratinocytes

The following diagram outlines a general workflow for studying the effects of a compound like Dersimelagon on human keratinocytes in vitro.

References

- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ard.bmj.com [ard.bmj.com]

- 3. The role of alpha-melanocyte-stimulating hormone in cutaneous biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Constitutive expression of MC1R in HaCaT keratinocytes inhibits basal and UVB-induced TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-MSH regulates interleukin-10 expression by human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α‐MSH related peptides: a new class of anti‐inflammatory and immunomodulating drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and anti-invasive effects of α-melanocyte-stimulating hormone in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - White Rose Research Online [eprints.whiterose.ac.uk]

Dersimelagon Phosphate: A Deep Dive into its Binding Affinity for Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of Dersimelagon Phosphate for the melanocortin receptor family. Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, non-peptidic small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Its development marks a significant step in targeting melanocortin pathways for therapeutic intervention in conditions such as erythropoietic protoporphyria (EPP) and other skin pigmentation disorders.[2][4][5]

Quantitative Binding and Functional Data

The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with human melanocortin receptors.

Table 1: Binding Affinity (Ki) of Dersimelagon for Human Melanocortin Receptors

| Receptor Subtype | Ki (nM) |

| hMC1R | 2.26[4][5] |

| hMC3R | 1420 |

| hMC4R | 32.9[4][5] |

| hMC5R | 486 |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50) of Dersimelagon at Human Melanocortin Receptors

| Receptor Subtype | EC50 (nM) |

| hMC1R | 8.16[4] |

| hMC2R | >10000 |

| hMC4R | 79.6 |

Note: A lower EC50 value indicates greater potency in activating the receptor.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like Dersimelagon.

Radioligand Binding Assay (for determining Ki)

This competitive binding assay quantifies the affinity of a test compound (Dersimelagon) for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Membrane Preparation:

-

Cells stably or transiently expressing the human melanocortin receptor of interest are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated through centrifugation.

-

The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.

2. Competitive Binding Reaction:

-

The reaction is typically performed in a 96-well plate format.

-

Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH for MC1R), and varying concentrations of the unlabeled test compound (Dersimelagon).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

-

Total binding is determined in the absence of any competing compound.

3. Incubation and Filtration:

-

The plates are incubated to allow the binding reaction to reach equilibrium.

-

The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining EC50)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the signaling pathway of many G protein-coupled receptors (GPCRs), including the melanocortin receptors.

1. Cell Culture and Plating:

-

Cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and cultured to an appropriate confluency.

2. Compound Treatment:

-

The cell culture medium is removed, and the cells are incubated with a buffer containing various concentrations of the test compound (Dersimelagon).

-

For Gαi-coupled receptors, an adenylyl cyclase activator like forskolin (B1673556) is often included to induce a measurable level of cAMP that can be inhibited by the test compound.

3. Cell Lysis and cAMP Measurement:

-

After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is then measured using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Luminescence-based assays (e.g., GloSensor™): These use a genetically engineered biosensor that emits light in the presence of cAMP.

-

4. Data Analysis:

-

The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations using a standard curve.

-

The cAMP concentration is plotted against the log concentration of the test compound.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflows

Melanocortin 1 Receptor (MC1R) Signaling Pathway

Dersimelagon, as an MC1R agonist, mimics the action of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH). The binding of Dersimelagon to MC1R, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the production of eumelanin.

Caption: MC1R signaling cascade initiated by Dersimelagon.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand binding assay to determine the Ki of a test compound.

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

This diagram outlines the general procedure for a cAMP functional assay to determine the EC50 of an agonist.

Caption: Workflow for a cAMP functional assay.

References

A Technical Guide to the In Vitro Anti-Fibrotic Properties of MT-7117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-fibrotic effects of MT-7117 (dersimelagon), a novel, orally available, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2][3] The activation of MC1R is known to exert anti-inflammatory and anti-fibrotic effects, making MT-7117 a promising therapeutic candidate for fibrotic diseases such as systemic sclerosis (SSc).[1][2][4] This document details the key in vitro findings, experimental methodologies, and associated signaling pathways.

Quantitative Data Summary

The primary in vitro anti-fibrotic effect of MT-7117 observed is the suppression of transforming growth factor-beta (TGF-β)-induced fibroblast activation.[1] TGF-β is a key cytokine that drives the differentiation of fibroblasts into myofibroblasts, a critical step in the pathogenesis of fibrosis.[5][6] This activation is characterized by the increased expression of alpha-smooth muscle actin (α-SMA), encoded by the ACTA2 gene.[1][6]

The following table summarizes the quantitative data from in vitro studies on human dermal fibroblasts.

| Cell Type | Treatment | MT-7117 Concentration | Endpoint Measured | Result | Reference |

| Human Dermal Fibroblasts (Healthy Donors) | TGF-β | 1000 nmol/L | ACTA2 mRNA Expression | Suppression of TGF-β-induced increase | [1] |

| Human Dermal Fibroblasts (SSc Patients) | TGF-β | 1000 nmol/L | ACTA2 mRNA Expression | Suppression of TGF-β-induced increase | [1] |

Note: SSc stands for Systemic Sclerosis.

Key Experimental Protocols

The following section details the methodology for the in vitro assessment of MT-7117's anti-fibrotic effects on human dermal fibroblasts.

Cell Culture and Treatment

-

Cell Source: Primary human dermal fibroblasts were isolated from skin biopsies of both healthy donors and patients with systemic sclerosis.

-

Culture Conditions: Fibroblasts were cultured in standard cell culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Fibrotic Phenotype: To mimic fibrotic conditions, cultured fibroblasts were stimulated with recombinant human TGF-β.

-

Intervention: Cells were co-treated with TGF-β and varying concentrations of MT-7117 or a vehicle control. The endogenous MC1R ligand, α-melanocyte-stimulating hormone (α-MSH), was used as a positive control in some experiments.[1]

Gene Expression Analysis of Fibrotic Markers

-

Objective: To quantify the effect of MT-7117 on the expression of key fibrosis-related genes, particularly ACTA2.

-

Methodology:

-

RNA Isolation: Following the treatment period, total RNA was extracted from the fibroblast cultures using a suitable RNA isolation kit.

-

Reverse Transcription: The isolated RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative Polymerase Chain Reaction (qPCR): The cDNA was then used as a template for qPCR to measure the relative expression levels of ACTA2 mRNA. A housekeeping gene was used for normalization.

-

Data Analysis: The change in ACTA2 mRNA expression was calculated relative to the vehicle-treated control group.

-

The workflow for this experimental protocol is visualized below.

Signaling Pathways

MT-7117 exerts its anti-fibrotic effects by activating the MC1R signaling pathway, which in turn counteracts the pro-fibrotic signaling cascade initiated by TGF-β.

Pro-Fibrotic TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine.[5] Its signaling pathway is a primary driver of fibrosis.

-

Ligand Binding: TGF-β binds to its type II receptor (TGFβRII).

-

Receptor Complex Formation: This binding recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5).

-

SMAD Activation: The activated receptor complex phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.

-

Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4 and translocates to the nucleus.

-

Gene Transcription: In the nucleus, this complex acts as a transcription factor, upregulating the expression of pro-fibrotic genes, including ACTA2 (α-SMA) and collagen genes, leading to myofibroblast differentiation and extracellular matrix deposition.[5][6]

Anti-Fibrotic MT-7117/MC1R Signaling

MT-7117 is a selective agonist for MC1R, a G-protein coupled receptor.[1][2] Activation of MC1R is known to have anti-inflammatory and anti-fibrotic properties.[2][4]

-

Ligand Binding: MT-7117 binds to and activates MC1R on the surface of fibroblasts.

-

G-Protein Activation: This activates the associated Gs alpha subunit of the G-protein.

-

cAMP Production: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: Elevated cAMP levels are thought to mediate the anti-fibrotic effects, which include the suppression of TGF-β-induced SMAD signaling and subsequent downregulation of ACTA2 expression. The precise mechanism of crosstalk between the cAMP pathway and the TGF-β/SMAD pathway is an area of ongoing research.

The interplay between these two pathways is visualized in the diagram below.

Conclusion

In vitro studies demonstrate that MT-7117 effectively counteracts the pro-fibrotic effects of TGF-β in human dermal fibroblasts from both healthy individuals and patients with systemic sclerosis.[1] By acting as a potent MC1R agonist, MT-7117 suppresses the key fibrotic marker α-SMA (encoded by ACTA2) at the transcriptional level.[1] These findings highlight the direct anti-fibrotic potential of MT-7117 on fibroblasts, supporting its further development as a therapeutic agent for fibrotic diseases.[1][7]

References

- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]

- 6. criver.com [criver.com]

- 7. MT-7117 Lowers Inflammation, Fibrosis in Scleroderma Mouse Model - Scleroderma Queensland [scleroderma.org.au]

Dersimelagon Phosphate: A Technical Guide to its Mechanism of Action and Induction of Cellular cAMP Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, small-molecule selective agonist of the melanocortin-1 receptor (MC1R).[1] Activation of this G-protein coupled receptor initiates a signaling cascade that results in the increased intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). This upregulation of cAMP is a critical step in mediating the downstream effects of Dersimelagon, which include the stimulation of eumelanin (B1172464) synthesis and anti-inflammatory responses.[2][3] This technical guide provides an in-depth overview of the mechanism of action of Dersimelagon phosphate, with a focus on its role in cAMP production. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective MC1R Agonism

Dersimelagon acts as a potent and selective agonist for the MC1R.[4] The MC1R is a key regulator of melanocyte function and is primarily expressed on the surface of these cells.[5] The binding of Dersimelagon to the MC1R is the initial and critical event that triggers the intracellular signaling cascade leading to melanogenesis and other physiological responses.[5]

Binding Affinity and Selectivity

Competitive radioligand binding assays have been utilized to determine the binding affinity (Ki) of Dersimelagon to a panel of human melanocortin receptors. These studies have demonstrated a high affinity and selectivity for MC1R over other melanocortin receptor subtypes, such as MC3R, MC4R, and MC5R.[5][6]

Table 1: Binding Affinity (Ki) of Dersimelagon for Human Melanocortin Receptors [5][6]

| Receptor | Ki (nM) |

| MC1R | 2.26 |

| MC3R | 1420 |

| MC4R | 32.9 |

| MC5R | 486 |

| Data sourced from competitive binding assays with [¹²⁵I] NDP-αMSH. |

Functional Agonist Activity and cAMP Production

The agonistic activity of Dersimelagon at the MC1R has been quantified by measuring its ability to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the MC1R signaling pathway.[5] The half-maximal effective concentration (EC50) values demonstrate the potent activation of MC1R across different species.[2][3][4] Dersimelagon has been shown to increase cAMP levels in a dose-dependent manner.[7]

Table 2: Functional Agonist Activity (EC50) of Dersimelagon at MC1R (cAMP Production) [2][3][4]

| Species | EC50 (nM) |

| Human | 8.16 |

| Cynomolgus Monkey | 3.91 |

| Mouse | 1.14 |

| Rat | 0.251 |

| Data sourced from cAMP accumulation assays in cells expressing recombinant MC1R. |

The MC1R Signaling Pathway and cAMP Production

The binding of Dersimelagon to the MC1R, a Gs protein-coupled receptor, initiates a well-defined signaling cascade that leads to the production of cAMP.[8]

-

Receptor Activation: Dersimelagon binds to and activates the MC1R on the cell surface.

-

G-Protein Coupling: This activation leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.[8]

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to and activates the enzyme adenylyl cyclase.[9]

-

cAMP Synthesis: Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9]

-

Downstream Signaling: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[10] PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), which translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[9][10] MITF is a master regulator of melanogenic gene expression, including tyrosinase, which is a key enzyme in the melanin (B1238610) synthesis pathway.[10]

References

- 1. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dersimelagon (MT-7117) | MC1R agonist | Probechem Biochemicals [probechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Off-Target Profile of Dersimelagon Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dersimelagon (B607062) phosphate (B84403) (MT-7117) is an investigational, orally active, small-molecule selective agonist of the melanocortin-1 receptor (MC1R).[1][2] Its primary mechanism of action is to stimulate the production of eumelanin, a dark pigment that protects the skin from the phototoxic effects of sunlight.[1] This has positioned it as a promising therapeutic for rare genetic disorders like Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP), which are characterized by extreme photosensitivity.[3] While its on-target activity is well-defined, a thorough understanding of its off-target effects is critical for a complete safety and efficacy assessment. This technical guide provides a detailed overview of the known off-target profile of dersimelagon, based on available preclinical and clinical data.

Summary of Off-Target and Related Effects

While dersimelagon is characterized by its high selectivity for MC1R, investigations have revealed interactions with other biological pathways and systems. These are summarized below.

| Category | Finding | Implication |

| Receptor Selectivity | Dersimelagon is a selective agonist for MC1R with lower affinity for other melanocortin receptor subtypes.[1][4] | The primary therapeutic effect is mediated through MC1R, with a lower likelihood of off-target effects from activation of other MCRs. |

| Drug-Drug Interactions | Potential for clinically relevant interactions with substrates of the Breast Cancer Resistance Protein (BCRP), such as atorvastatin (B1662188) and rosuvastatin.[2] | Co-administration with BCRP substrate drugs may require dose adjustments or careful monitoring. |

| Anti-Fibrotic Effects | In preclinical models of systemic sclerosis, dersimelagon inhibited the activation of human dermal fibroblasts induced by Transforming Growth Factor-beta (TGF-β).[4][5] | Suggests a potential therapeutic application beyond photosensitivity, in fibrotic diseases. |

| Anti-Inflammatory Effects | Activation of MC1R is known to have broad anti-inflammatory effects.[4][5] | These on-target effects may contribute to the overall therapeutic profile and could be beneficial in conditions with an inflammatory component. |

| Common Adverse Events | The most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials are nausea, freckles (ephelides), and skin hyperpigmentation.[6][7][8] | Hyperpigmentation and freckles are expected on-target effects. Nausea may be a systemic or off-target effect requiring further investigation. |

Signaling Pathways and Experimental Workflows

On-Target MC1R Signaling Pathway

Dersimelagon's primary therapeutic effect is initiated by its binding to and activation of the MC1R, a G-protein coupled receptor on melanocytes.[1] This activation stimulates the production of eumelanin, which provides photoprotection.

Potential Anti-Fibrotic Pathway via TGF-β Inhibition

Preclinical studies have suggested that dersimelagon may exert anti-fibrotic effects by suppressing the activation of dermal fibroblasts, a process often mediated by the TGF-β signaling pathway.[4][5]

Experimental Workflow for Assessing Drug-Drug Interactions

A physiologically based pharmacokinetic (PBPK) modeling approach was used to investigate the potential for drug-drug interactions (DDIs).[2] This workflow integrates in vitro, in silico, and in vivo data to simulate the effects of co-administration.

Detailed Experimental Protocols

Receptor Binding Affinity Assays

While specific binding affinity data for dersimelagon across all melanocortin receptors were not detailed in the provided search results, a standard experimental approach to determine receptor selectivity involves competitive binding assays.

-

Objective: To determine the binding affinity (Ki) of dersimelagon for MC1R, MC2R, MC3R, MC4R, and MC5R.

-

Methodology:

-

Cell Lines: Use stable cell lines individually expressing each of the human melanocortin receptors.

-

Radioligand: A radiolabeled ligand with known high affinity for all melanocortin receptors (e.g., [¹²⁵I]NDP-α-MSH) is used.

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled dersimelagon.

-

Detection: After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of dersimelagon that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

-

In Vitro Fibroblast Activation Assay

The anti-fibrotic potential of dersimelagon was assessed by its ability to inhibit the activation of human dermal fibroblasts.[4][5]

-

Objective: To evaluate the effect of dersimelagon on TGF-β-induced activation of human dermal fibroblasts.

-

Methodology:

-

Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with varying concentrations of dersimelagon for a specified period, followed by stimulation with a known concentration of TGF-β.

-

Endpoint Measurement: Fibroblast activation is assessed by measuring the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. This can be quantified at the mRNA level using quantitative real-time PCR (qRT-PCR) for the ACTA2 gene or at the protein level using Western blotting or immunofluorescence.

-

Data Analysis: The expression of α-SMA in dersimelagon-treated cells is compared to that in cells treated with TGF-β alone.

-

Clinical Trial Monitoring for Adverse Events

The safety profile of dersimelagon, including potential off-target effects manifesting as adverse events, is evaluated in clinical trials.[3][6][7][9]

-

Objective: To identify and characterize the treatment-emergent adverse events (TEAEs) associated with dersimelagon administration.

-

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled trials are conducted in the target patient population (e.g., EPP and XLP).[3][10]

-

Data Collection: At regular study visits, participants are monitored for any adverse events through spontaneous reporting, physical examinations, and laboratory tests. The severity and relationship to the study drug are assessed by the investigators.

-

Data Analysis: The incidence, severity, and type of TEAEs are compared between the dersimelagon and placebo groups. Statistical analyses are performed to identify any significant differences. The most commonly reported TEAEs for dersimelagon have been nausea, freckles, and skin hyperpigmentation.[6][8]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Dersimelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ard.bmj.com [ard.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral Dersimelagon for Erythropoietic Protoporphyria · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

Navigating the Stability and Storage of Dersimelagon Phosphate: An In-depth Technical Guide for Researchers